![molecular formula C17H12FN5S B2605361 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894057-00-2](/img/structure/B2605361.png)

3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

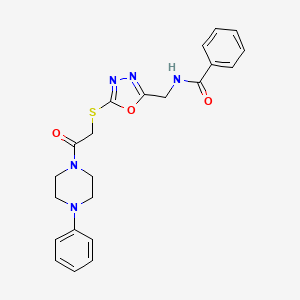

This compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been identified as a potential bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively . The crystal structures of BD1 in complex with four selected inhibitors have been determined . This information could be useful for designing potent BRD4 BD inhibitors .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using crystallography . The C7 and C8 positions of [1,2,4]triazolo[4,3-b]pyridazine showed a relatively positive charge and were positioned near Asn140 .Chemical Reactions Analysis

The compound is a potential bromodomain inhibitor, specifically targeting BRD4 . It has been proposed as a starting molecule for designing potent BRD4 BD inhibitors .Applications De Recherche Scientifique

Synthesis and Characterization

Recent studies have highlighted the synthesis and characterization of triazole pyridazine derivatives, focusing on their crystal structure, density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks. These compounds exhibit notable biological properties, such as anti-tumor and anti-inflammatory activity, making them of interest for further pharmaceutical research. Specifically, the synthesis involved characterizing compounds through NMR, IR, mass spectral studies, and X-ray diffraction technique. DFT calculations helped in understanding their quantum chemical parameters, providing insights into their molecular interactions and stability (Sallam et al., 2021).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor potentials of triazolo pyridazine derivatives. For instance, novel N-arylpyrazole-containing enaminones were synthesized, leading to substituted pyridine derivatives with demonstrated cytotoxic effects against human breast and liver carcinoma cell lines. These findings suggest these compounds could serve as bases for developing new anticancer and antimicrobial agents (Riyadh, 2011).

Agricultural Applications

The agricultural sector has also benefited from the research into pyridazine derivatives. A novel pyridazine derivative exhibited potential as a fungicide against pathogens like Fusarium oxysporum. The compound's structure was elucidated through spectroscopic techniques and confirmed by XRD. Molecular docking studies further supported its fungicidal activity, showcasing the versatility of triazolo pyridazine derivatives beyond pharmaceutical applications (Sallam et al., 2022).

Antidiabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines has opened new avenues for antidiabetic drug development. These compounds were synthesized and evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), showing significant insulinotropic activities. Such studies underline the therapeutic potential of triazolo pyridazine derivatives in managing diabetes through novel mechanisms of action (Bindu et al., 2019).

Orientations Futures

The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . This suggests that there is potential for further exploration and development of this compound and its derivatives.

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-17-21-20-16-8-7-15(22-23(16)17)12-5-3-9-19-10-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVALTSERYMBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)

![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)

![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)

![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)

![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)